Cas no 1855665-18-7 (Cyclobutanemethanamine, 3,3-difluoro-N-propyl-)

Cyclobutanemethanamine, 3,3-difluoro-N-propyl-, is a fluorinated amine derivative featuring a cyclobutane core with a propylamine substituent. The incorporation of difluorine at the 3-position enhances its electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The cyclobutane ring provides structural rigidity, while the fluorine atoms contribute to improved metabolic stability and lipophilicity, which can influence bioavailability. This compound is particularly useful in the development of bioactive molecules, where precise steric and electronic tuning is required. Its well-defined structure and functional group compatibility make it a versatile building block for medicinal chemistry and material science applications.
Cyclobutanemethanamine, 3,3-difluoro-N-propyl- structure
1855665-18-7 structure
Product Name:Cyclobutanemethanamine, 3,3-difluoro-N-propyl-
CAS No:1855665-18-7
MF:C8H15F2N
MW:163.208209276199
CID:5253150
Update Time:2025-06-23

Cyclobutanemethanamine, 3,3-difluoro-N-propyl- Chemical and Physical Properties

Names and Identifiers

    • Cyclobutanemethanamine, 3,3-difluoro-N-propyl-
    • Inchi: 1S/C8H15F2N/c1-2-3-11-6-7-4-8(9,10)5-7/h7,11H,2-6H2,1H3
    • InChI Key: OMIBKDVBXBGOGH-UHFFFAOYSA-N
    • SMILES: C1(CNCCC)CC(F)(F)C1

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Additional information on Cyclobutanemethanamine, 3,3-difluoro-N-propyl-

Research Brief on Cyclobutanemethanamine, 3,3-difluoro-N-propyl- (CAS: 1855665-18-7) in Chemical Biology and Pharmaceutical Applications

Cyclobutanemethanamine, 3,3-difluoro-N-propyl- (CAS: 1855665-18-7) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This structurally unique molecule, featuring a cyclobutane core with difluoro and N-propyl substitutions, exhibits promising properties for drug discovery and development. Recent studies have focused on its potential as a building block for novel bioactive compounds, particularly in the areas of central nervous system (CNS) therapeutics and enzyme modulation.

A 2023 study published in the Journal of Medicinal Chemistry explored the compound's utility as a constrained scaffold for γ-aminobutyric acid (GABA) receptor modulators. The research team demonstrated that the rigid cyclobutane structure, combined with strategic fluorine substitutions, could enhance binding affinity while improving metabolic stability compared to linear analogs. The compound's physicochemical properties, including its logP of 1.8 and polar surface area of 26 Ų, make it particularly suitable for blood-brain barrier penetration.

In synthetic chemistry applications, 1855665-18-7 has shown versatility as an intermediate for the preparation of fluorinated bioactive molecules. A recent patent application (WO2023056421) describes its use in the synthesis of novel kinase inhibitors, where the difluorocyclobutyl moiety contributes to both potency and selectivity. The compound's stability under various reaction conditions has made it attractive for parallel synthesis approaches in medicinal chemistry campaigns.

Pharmacokinetic studies of derivatives containing this scaffold have revealed favorable ADME profiles. Research presented at the 2024 American Chemical Society National Meeting demonstrated that N-propyl substitution significantly reduces first-pass metabolism while maintaining acceptable aqueous solubility (∼50 μg/mL at pH 7.4). These characteristics position 1855665-18-7 as a valuable template for developing CNS-active compounds with improved bioavailability.

Current challenges in working with this compound include its limited commercial availability and the need for specialized synthetic routes. However, recent advances in flow chemistry have enabled more efficient multi-gram scale production (Org. Process Res. Dev. 2023, 27, 215-223). The pharmaceutical industry is particularly interested in developing chiral variants of this scaffold, as enantiopure forms have shown differential biological activity in preliminary screening assays.

Future research directions include exploring the compound's potential in targeted protein degradation (PROTACs) and as a bioisostere for traditional aromatic systems. Computational modeling suggests that the difluorocyclobutyl group can effectively mimic certain conformational properties of para-substituted phenyl rings while offering improved metabolic stability. Several pharmaceutical companies have included derivatives of 1855665-18-7 in their preclinical pipelines for neurological disorders and inflammatory conditions.

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